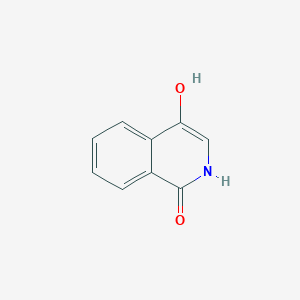

4-Hydroxyisoquinolin-1(2h)-one

CAS No.: 30081-72-2

Cat. No.: VC2126994

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30081-72-2 |

|---|---|

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 4-hydroxy-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) |

| Standard InChI Key | KOJRWXLHYKLCFJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CNC2=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CNC2=O)O |

Introduction

CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS

4-Hydroxyisoquinolin-1(2H)-one belongs to the isoquinolinone family of compounds and is characterized by a hydroxyl group attached to the fourth position of the isoquinolinone ring. This heterocyclic compound has garnered considerable attention due to its diverse chemical reactivity and biological properties. The compound's structure consists of a benzene ring fused with a lactam ring containing nitrogen, with the hydroxyl group at position 4 providing unique reactivity options for chemical modifications and interactions with biological targets .

IDENTIFICATION PARAMETERS

| Parameter | Value |

|---|---|

| IUPAC Name | 4-hydroxy-2H-isoquinolin-1-one |

| CAS Number | 30081-72-2 |

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| InChI | InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-5,11H,(H,10,12) |

| InChI Key | KOJRWXLHYKLCFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CNC2=O)O |

The compound is also known by several synonyms, including 4-Hydroxyisocarbostyril, 1,4-Dihydroxyisoquinoline, 4-hydroxy-1(2H)-Isoquinolinone, and 1(2H)-Isoquinolinone, 4-hydroxy- .

TAUTOMERIC STRUCTURES

4-Hydroxyisoquinolin-1(2H)-one exhibits interesting tautomeric behavior, which significantly influences its chemical reactivity and biological interactions. Theoretically, the compound can exist in five possible tautomeric forms, though practical observations indicate that only three forms predominate under typical conditions .

The three main tautomeric forms include:

-

The 4-hydroxy-2(1H)-quinolone form (Structure A)

-

The 2-hydroxy-4(1H)-quinolone form (Structure B)

-

The dihydroxy tautomer (Structure C)

This tautomeric behavior is crucial to understand when considering the compound's chemical reactivity and applications in synthesis, as different tautomers can participate in distinct reaction pathways.

SYNTHESIS AND PREPARATION METHODS

The synthesis of 4-Hydroxyisoquinolin-1(2H)-one can be achieved through multiple pathways, ranging from biosynthetic processes to various chemical synthetic routes. Understanding these methods is essential for researchers seeking to produce this compound efficiently and economically.

BIOSYNTHETIC PATHWAY

In natural systems, the biosynthesis of 4-hydroxy-2(1H)-quinolone involves enzymatic catalysis. The benzalacetone synthase enzyme from Rheum palmatum efficiently catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce 4-hydroxy-2(1H)-quinolone. This represents a novel alkaloidal scaffold produced by a type III polyketide synthase (PKS) .

The biosynthetic route demonstrates nature's elegant approach to constructing this heterocyclic structure and offers insights for biomimetic synthetic strategies.

CHEMICAL SYNTHETIC PATHWAYS

One commonly employed method involves the cyclization of appropriate precursors. The Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form an isoquinoline derivative, which is then hydroxylated at the fourth position, represents a classical approach to this compound.

Alternative synthetic routes include:

-

Cyclization of N,N'-diphenyl malonamide in the presence of polyphosphoric acid (PPA) at 140-150°C .

-

Transformation of specific esters using hydrogen sodium telluride in ethanol under heating conditions for approximately 30 minutes .

-

Acid-catalyzed cyclization reactions using hydrochloric acid at elevated temperatures, which can achieve yields of up to 86% .

-

Base-catalyzed reactions using potassium hydroxide in aqueous conditions under heating .

-

Reduction of nitro precursors using hydrazine hydrate and palladium on carbon in ethanol .

Each of these methods offers distinct advantages in terms of starting material availability, reaction conditions, yield, and scalability, allowing researchers to select the most appropriate method based on their specific requirements and constraints.

INDUSTRIAL PRODUCTION METHODS

For larger-scale production, industrial methods often employ catalytic processes to enhance yield and efficiency. Metal catalysts, such as palladium or rhodium, can facilitate the cyclization and hydroxylation steps critical to the synthesis of 4-Hydroxyisoquinolin-1(2H)-one. Additionally, continuous flow reactors are frequently utilized in industrial settings to maintain optimal reaction conditions and improve scalability.

These industrial approaches focus on optimizing reaction parameters, minimizing waste production, and ensuring consistent product quality, which are essential considerations for commercial-scale synthesis.

CHEMICAL REACTIONS AND REACTIVITY

4-Hydroxyisoquinolin-1(2H)-one exhibits diverse chemical reactivity, making it a valuable building block for the synthesis of more complex structures. Its reactivity is largely determined by the presence of the hydroxyl group at position 4 and the lactam functionality.

TYPES OF REACTIONS

The compound participates in various reaction types, including:

-

Oxidation Reactions: The hydroxyl group can be oxidized to form quinone derivatives, which introduces new functional groups and reactivity patterns.

-

Reduction Reactions: The carbonyl group can undergo reduction to form dihydroisoquinoline derivatives, altering the electronic properties and reactivity of the molecular framework.

-

Substitution Reactions: Both the hydroxyl group and various positions on the aromatic ring can participate in substitution reactions, allowing for the introduction of diverse functional groups to create libraries of derivatives with tailored properties.

-

Cyclization Reactions: The compound can serve as a substrate for further cyclization reactions, enabling the construction of more complex heterocyclic systems.

COMMON REAGENTS AND CONDITIONS

The reactions of 4-Hydroxyisoquinolin-1(2H)-one typically employ specific reagents and conditions:

-

For Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, which can selectively oxidize the hydroxyl group under controlled conditions.

-

For Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically employed for carbonyl reduction, with reaction conditions carefully controlled to ensure selectivity.

-

For Substitution: Electrophilic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents under appropriate conditions to achieve regioselective functionalization.

Understanding these reactions and conditions is essential for researchers designing synthetic routes to derivative compounds or exploring structure-activity relationships in biological contexts.

BIOLOGICAL ACTIVITY AND APPLICATIONS

4-Hydroxyisoquinolin-1(2H)-one and its derivatives exhibit significant biological activities that have attracted considerable interest in pharmaceutical research and development.

ENZYME INHIBITION

In medicinal chemistry, 4-Hydroxyisoquinolin-1(2H)-one can act as an enzyme inhibitor by binding to the active sites of various enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

These properties make the compound and its derivatives valuable tools for studying enzyme mechanisms and developing potential therapeutic agents targeting specific biochemical pathways.

RESEARCH APPLICATIONS

Beyond its biological activities, 4-Hydroxyisoquinolin-1(2H)-one has diverse applications in scientific research:

-

As a Chemical Building Block: It serves as a crucial intermediate for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications.

-

In Biological Studies: The compound is utilized in enzyme inhibitor and receptor ligand studies, providing insights into biochemical mechanisms and potential therapeutic targets.

-

In Industrial Applications: Its unique structure makes it valuable in the production of specialty chemicals, including dyes and pigments.

-

In Natural Product Synthesis: Derivatives of this compound have been successfully employed as key building blocks in the total synthesis of complex natural products, such as 13-hydroxyisocyclocelabenzine, a spermidine alkaloid.

These diverse applications highlight the significance of 4-Hydroxyisoquinolin-1(2H)-one in both basic research and applied sciences.

STRUCTURAL CHARACTERIZATION

Structural characterization of 4-Hydroxyisoquinolin-1(2H)-one and its derivatives is essential for confirming molecular identity and understanding structure-property relationships.

X-RAY CRYSTALLOGRAPHY

X-ray crystallography has been instrumental in confirming the three-dimensional structure of this compound and its derivatives. For instance, the structure of the 3-Benzoyl derivative has been confirmed through X-ray crystallography, providing detailed insights into its atomic arrangement and revealing the presence of intramolecular hydrogen bonding.

These crystallographic studies offer valuable information about bond lengths, angles, and molecular packing, which are crucial for understanding the compound's physical properties and intermolecular interactions.

SPECTROSCOPIC ANALYSIS

Various spectroscopic techniques provide complementary information about the structural characteristics of 4-Hydroxyisoquinolin-1(2H)-one:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR spectroscopy help elucidate the carbon framework and hydrogen environment of the molecule, providing insights into its tautomeric behavior in solution.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic moieties.

-

Mass Spectrometry: Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structural features.

These spectroscopic techniques, combined with computational methods, offer a comprehensive understanding of the compound's structure and properties, guiding rational design of derivatives with enhanced activities.

COMPARISON WITH ANALOGOUS COMPOUNDS

Comparing 4-Hydroxyisoquinolin-1(2H)-one with structurally related compounds provides insights into structure-activity relationships and the impact of specific structural modifications on chemical and biological properties.

ISOQUINOLINONE DERIVATIVES

4-Hydroxyisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives such as:

-

1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone

-

2-Methyl-4-phenyl-1(2H)-isoquinolinone

-

3-Benzoyl-4-hydroxy-1(2H)-isoquinolinone

These compounds share a similar core structure but differ in the substituents attached to the isoquinolinone ring. The presence of the hydroxyl group at the fourth position in 4-Hydroxyisoquinolin-1(2H)-one imparts unique chemical properties, such as increased reactivity in oxidation and substitution reactions, distinguishing it from its analogs.

Understanding these structural relationships helps in predicting chemical behavior and biological activities, facilitating the design of new derivatives with optimized properties for specific applications.

FUTURE RESEARCH DIRECTIONS

Research on 4-Hydroxyisoquinolin-1(2H)-one continues to evolve, with several promising directions for future investigations.

MEDICINAL CHEMISTRY APPLICATIONS

Given the biological activities observed with 4-Hydroxyisoquinolin-1(2H)-one derivatives, further research in medicinal chemistry applications is warranted. Developing structure-activity relationships and optimizing lead compounds could yield potential therapeutic agents for treating bacterial infections, particularly those caused by Mycobacterium tuberculosis.

SYNTHETIC METHODOLOGY DEVELOPMENT

The development of more efficient and environmentally friendly synthetic routes to 4-Hydroxyisoquinolin-1(2H)-one and its derivatives represents another important research direction. Green chemistry approaches, utilizing catalytic methods, flow chemistry, and biocatalysis, could offer improved synthetic pathways with reduced environmental impact.

COMPUTATIONAL STUDIES

Advanced computational studies exploring the tautomeric behavior, electronic properties, and potential binding modes of 4-Hydroxyisoquinolin-1(2H)-one with biological targets could provide valuable insights for rational drug design and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume